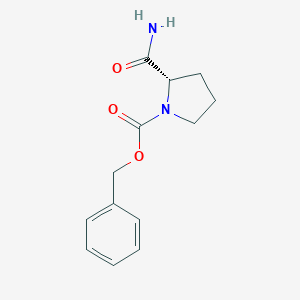

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHEBMEQXMRQL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426216 | |

| Record name | cbz-l-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34079-31-7 | |

| Record name | cbz-l-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-N-Cbz-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as 1-Benzyloxycarbonyl-L-prolinamide or N-Cbz-L-prolinamide, is a chiral pyrrolidine derivative. Its structural features, including the proline scaffold and the benzyloxycarbonyl protecting group, make it a valuable building block in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets, highlighting the importance of enantiomerically pure compounds in the development of novel therapeutics. This document provides a comprehensive overview of the known physical properties of the (s)-enantiomer, along with detailed experimental protocols for their determination and characterization.

Chemical Identity

-

IUPAC Name: (2S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate

-

Synonyms: 1-Benzyloxycarbonyl-L-prolinamide, N-Cbz-L-prolinamide

-

CAS Number: 34079-31-7

-

Molecular Formula: C₁₃H₁₆N₂O₃

-

Molecular Weight: 248.28 g/mol

Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Weight | 248.28 g/mol | [1] |

| Melting Point | 91-93 °C | [2] |

| Boiling Point | 465.6 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Flash Point | 235.4 °C | [1] |

| Optical Purity | 99.9% (HPLC area normalization method) | [2] |

| Purity | 99.8% | [2] |

| Solubility | Data not available for specific solvents. General solubility information for a related compound suggests it is likely more soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) than in nonpolar solvents. | |

| pKa | Data not available. |

Experimental Protocols

Detailed methodologies for the determination of key physical and structural properties are outlined below.

Synthesis and Purification

A reported method for the preparation of N-carbobenzoxy-L-prolinamide involves the reaction of L-proline with benzyl chloroformate in the presence of an alkali in an organic solvent. The resulting N-carbobenzoxy-L-proline is then converted to the corresponding acyl chloride and subsequently reacted with ammonia to yield the final product. The product is then purified by crystallization.[2]

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

-

Apparatus: NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Procedure:

-

A small amount of the purified sample is dissolved in the deuterated solvent.

-

The solution is transferred to an NMR tube.

-

The ¹H-NMR spectrum is acquired.

-

-

Reported Data: ¹H-NMR (500Hz, CDCl₃) δ: 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H), 5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m, 2H).[2]

Optical Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard method to determine the enantiomeric excess (optical purity) of a chiral compound.

-

Apparatus: HPLC system with a chiral column.

-

Procedure:

-

A solution of the compound is prepared in a suitable mobile phase.

-

The solution is injected into the HPLC system.

-

The separation of the enantiomers is achieved on the chiral column.

-

The area under the peak for each enantiomer is integrated.

-

The optical purity is calculated based on the relative peak areas.

-

Biological Context and Potential Applications

While specific biological activity or involvement in signaling pathways for this compound has not been extensively reported, its structural class—chiral proline derivatives—is of significant interest in drug discovery. Proline and its analogs are known to be crucial components of many biologically active molecules and are often used as chiral building blocks in the synthesis of pharmaceuticals. They can induce specific conformations in peptides and peptidomimetics, which is critical for their interaction with biological targets such as enzymes and receptors.

The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity and selectivity. The carbamoyl group can participate in hydrogen bonding interactions, a key feature in molecular recognition at the active site of a protein. The benzyloxycarbonyl group serves as a protecting group in synthesis but can also contribute to the overall lipophilicity and binding characteristics of the molecule.

Given these features, this compound holds potential as a scaffold or intermediate in the design of inhibitors for various enzymes, such as proteases or peptidases, or as a component in the synthesis of constrained peptides with therapeutic potential. Further biological screening and derivatization of this compound could lead to the discovery of novel drug candidates.

Logical Relationship in Drug Discovery

Caption: The role of chiral proline derivatives in drug discovery.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key parameters such as melting point, boiling point, and density have been reported, further experimental determination of properties like solubility in various solvents and pKa would be beneficial for its application in drug development. The provided experimental protocols offer a standardized approach for the characterization of this and similar compounds. The structural features of this molecule suggest its potential as a valuable tool in the design and synthesis of novel therapeutic agents, warranting further investigation into its biological activities.

References

An In-depth Technical Guide to Cbz-L-prolinamide: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-prolinamide, chemically known as (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate, is a pivotal chiral building block in the landscape of synthetic organic chemistry and medicinal chemistry. As a derivative of the naturally occurring amino acid L-proline, it incorporates the foundational pyrrolidine ring, conferring unique conformational rigidity to molecules in which it is integrated. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom renders the amine functionality stable under a variety of reaction conditions, making Cbz-L-prolinamide an invaluable intermediate in the synthesis of complex peptides and chiral pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies.

Chemical Structure and Stereochemistry

The chemical structure of Cbz-L-prolinamide is characterized by a pyrrolidine ring at its core. The nitrogen atom of this ring is protected by a carbobenzyloxy (Cbz) group, and a carboxamide group is attached to the C2 carbon.

Stereochemistry: The designation "L" in Cbz-L-prolinamide signifies that it is derived from the natural L-proline, which corresponds to the (S) configuration at the alpha-carbon (C2 of the pyrrolidine ring). This specific stereochemistry is crucial for its application in the synthesis of stereochemically pure target molecules, particularly in the development of pharmaceuticals where enantiomeric purity is a critical determinant of therapeutic efficacy and safety.

The absolute stereochemistry is denoted by the (S) descriptor in its systematic IUPAC name. The SMILES notation C1C--INVALID-LINK--C(=O)N further confirms the (S)-configuration at the chiral center.

Chemical Structure Diagram```dot

// Node labels with high contrast N1_label [pos="0,0.5!", label=<N>]; C2_label [pos="1,1!", label=<C>]; C3_label [pos="2,0.5!", label=<C>]; C4_label [pos="2,-0.5!", label=<C>]; C5_label [pos="1,-1!", label=<C>]; C_amide_label [pos="1.5,2!", label=<C>]; O_amide_label [pos="2.2,2.3!", label=<O>]; N_amide_label [pos="1.5,2.7!", label=<NH₂>]; C_cbz_label [pos="-1,1!", label=<C>]; O1_cbz_label [pos="-1.5,1.5!", label=<O>]; O2_cbz_label [pos="-1.5,0.5!", label=<O>]; CH2_cbz_label [pos="-2.5,0.5!", label=<CH₂>]; Benzene_label [pos="-4,0.5!", shape=circle, label="", style=solid, color="#202124", penwidth=2]; }

Caption: Synthetic utility of Cbz-L-prolinamide.

Conclusion

Cbz-L-prolinamide is a cornerstone chiral intermediate for chemists engaged in the synthesis of peptides and complex, stereochemically defined molecules. Its well-defined (S)-stereochemistry, coupled with the robust Cbz protecting group, provides a reliable and versatile tool for constructing intricate molecular architectures. The synthetic protocols for its preparation are well-established, allowing for its production on a scale suitable for research and development purposes. While not a direct participant in known biological signaling, its role as a precursor to bioactive molecules underscores its significance in the advancement of pharmaceutical and life sciences research.

Spectroscopic and Experimental Data for (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate Currently Unavailable in Public Databases

A comprehensive search of public scientific databases and chemical literature has revealed a significant lack of available spectroscopic and experimental data for the compound (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. This data deficiency prevents the creation of an in-depth technical guide as requested, which would include quantitative spectroscopic data and detailed experimental protocols.

Researchers, scientists, and drug development professionals seeking to work with this specific molecule will find that critical characterization data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not readily accessible in the public domain. Consequently, detailed experimental protocols for its synthesis and purification are also not published.

While information exists for structurally related compounds, these analogs possess different substituents that significantly alter their spectroscopic signatures. For instance, data is available for molecules such as Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate and (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate. However, the differing functional groups mean that their spectroscopic data cannot be used as a direct substitute for the target compound.

The absence of this foundational data highlights a gap in the chemical literature for this particular derivative of the proline scaffold, a common structural motif in medicinal chemistry. Further research and publication of the synthesis and characterization of this compound are necessary to enable its broader use in scientific and drug discovery applications.

Data Presentation

Due to the lack of available information, a summary of quantitative spectroscopic data cannot be provided.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound could not be located in the searched scientific literature.

Visualizations

As no specific experimental workflows or signaling pathways involving this compound were found, no diagrams can be generated.

An In-depth Technical Guide to (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate (N-Cbz-L-prolinamide)

CAS Number: 34079-31-7

This technical guide provides a comprehensive overview of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, more commonly known by its chemical name N-Cbz-L-prolinamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis protocols, and its pivotal role as a synthetic intermediate.

Physicochemical Properties

N-Cbz-L-prolinamide is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 34079-31-7 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |

| Molecular Weight | 248.28 g/mol | [1][3] |

| Density | 1.263 g/cm³ | [1][4] |

| Boiling Point | 465.6 °C at 760 mmHg | [1][4] |

| Flash Point | 235.4 °C | [1][4] |

| Melting Point | 90-95 °C | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Specific Rotation [α]20/D | -94.0 to -99.0 deg (c=0.5, CHCl₃) | [2] |

| Storage Temperature | Refrigerated (0-10°C) or Room Temperature | [1][2][3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis

N-Cbz-L-prolinamide is primarily synthesized from the starting material L-proline. The synthesis is a multi-step process that involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the carboxylic acid. The following experimental protocols are based on methodologies described in patent literature.[5][6]

Step 1: Synthesis of N-Cbz-L-proline

-

Reaction Setup: In a suitable reaction vessel, dissolve L-proline and an alkali (e.g., sodium bicarbonate) in an organic solvent (e.g., toluene). The weight of the organic solvent should be approximately 12-14 times the weight of L-proline.[6]

-

Cbz Protection: Cool the mixture to 10-15 °C and slowly add benzyl chloroformate dropwise.[6]

-

Reaction: After the addition is complete, allow the reaction to proceed for 1.5-2.5 hours at 15-20 °C.[6]

-

Work-up: Heat the reaction mixture to reflux and separate the water generated using a water trap. Cool the resulting N-Cbz-L-proline solution for use in the next step.[6]

Step 2: Synthesis of N-Cbz-L-prolinamide

-

Activation: To the N-Cbz-L-proline solution from Step 1, add thionyl chloride dropwise at 10-30 °C. Heat the mixture to reflux for 3.5-4.5 hours to form the acyl chloride.[6]

-

Amidation: Cool the N-Cbz-L-prolyl chloride solution to 0-10 °C. Introduce ammonia gas into the solution while maintaining the temperature between 10-20 °C. The reaction is typically carried out for 10-12 hours.[6]

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure to dryness.[6]

-

Dissolve the residue in dichloromethane and cool the solution.[6]

-

Adjust the pH of the system to 12-13 with a suitable base.[6]

-

Separate the aqueous layer, decolorize it, and filter.[6]

-

The resulting residue is then crystallized, filtered, washed with petroleum ether, and dried to yield N-Cbz-L-prolinamide.[6]

-

Caption: Synthetic workflow for N-Cbz-L-prolinamide.

Biological Activity and Applications in Drug Development

Direct biological activity data for N-Cbz-L-prolinamide is not extensively reported in the scientific literature. Its primary significance in the pharmaceutical and chemical industries lies in its role as a crucial chiral building block and intermediate in the synthesis of more complex and biologically active molecules.[6][7]

The benzyloxycarbonyl (Cbz) group serves as an effective protecting group for the secondary amine of the proline ring, allowing for selective reactions at the carboxylic acid functionality.[7] This is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of proline-containing pharmaceuticals.[7]

-

Precursor to L-Prolinamide: The most significant application of N-Cbz-L-prolinamide is as a direct precursor to L-prolinamide.[6] L-prolinamide is an important intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs like Vildagliptin.[5] It is also utilized as a chiral ligand in asymmetric catalysis.[6] The deprotection of the Cbz group is typically achieved through catalytic hydrogenation.

-

Chiral Building Block: The inherent chirality of the (S)-proline scaffold in N-Cbz-L-prolinamide makes it a valuable starting material for asymmetric synthesis. This allows for the introduction of specific stereochemistry into target molecules, which is often critical for their biological activity and efficacy in drug development.[7]

Caption: Deprotection of N-Cbz-L-prolinamide to L-Prolinamide.

Signaling Pathways

There is currently no available scientific literature that describes the direct involvement of N-Cbz-L-prolinamide in any specific signaling pathways. Its utility is firmly established as a synthetic intermediate rather than a biologically active modulator of cellular signaling. The biological activities of the final products synthesized from this intermediate are diverse and depend on the specific molecular scaffold constructed.

Conclusion

This compound (N-Cbz-L-prolinamide) is a well-characterized chemical compound with the CAS number 34079-31-7. While it does not exhibit significant direct biological activity, it serves as an indispensable chiral building block in organic synthesis. Its primary role as a protected form of L-prolinamide makes it a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The synthetic protocols for its preparation are well-established, ensuring its availability for research and development purposes. Future research may explore novel applications of this versatile intermediate in the synthesis of new chemical entities with therapeutic potential.

References

- 1. 1-Benzyloxycarbonyl-L-prolinamide, 95% | CAS 34079-31-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. N-Carbobenzoxy-L-prolinamide | 34079-31-7 | TCI Deutschland GmbH [tcichemicals.com]

- 3. Z-PRO-NH2 | 34079-31-7 [chemicalbook.com]

- 4. Z-Pro-NH2 | 34079-31-7 [chemnet.com]

- 5. CN103360296A - New synthetic method of high-optical activity prolinamide - Google Patents [patents.google.com]

- 6. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Commercial Availability and Technical Applications of Cbz-L-prolinamide: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of Cbz-L-prolinamide (Carbobenzoxy-L-prolinamide), a key intermediate in peptide synthesis and a valuable tool for biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing, synthesis, and relevant experimental applications.

Commercial Availability

Cbz-L-prolinamide is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. Pricing and available quantities vary by supplier. A summary of representative commercial sources is provided in Table 1.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| TCI America | C3005 | >98.0% (HPLC) | 5g, 25g | $105.17 (5g) |

| Santa Cruz Biotechnology | sc-272372 | Not specified | Inquire | Inquire |

| Alfa Aesar | A12163648 | 95% | Inquire | Inquire |

| AK Scientific, Inc. | A538 | Not specified | 100g | $87 (100g) |

| Ambeed | A293623 | Not specified | 500g | $140 (500g) |

| Finetech Industry Limited | FIL225900 | Not specified | Inquire | Inquire |

| GL Biochem (Shanghai) Ltd. | 11902 | Not specified | Inquire | Inquire |

Table 1: Commercial Suppliers of Cbz-L-prolinamide. Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of Cbz-L-prolinamide

For researchers who prefer to synthesize Cbz-L-prolinamide in-house, several methods have been reported. The following protocols are based on established patent literature and offer a reliable route to high-purity material.[1][2][3]

Two-Step Synthesis from L-Proline

This common method involves the protection of the proline amine group with a carboxybenzyl (Cbz) group, followed by amidation of the carboxylic acid.

Step 1: Synthesis of N-Cbz-L-proline [1][3]

-

In a suitable reactor, dissolve L-proline (1 equivalent) and an alkali such as sodium bicarbonate (1.5-2 equivalents) in an organic solvent like toluene or dimethylbenzene. The solvent volume should be approximately 12-14 times the weight of L-proline.

-

Cool the mixture to 10-15°C.

-

Slowly add benzyl chloroformate (1.2-1.3 equivalents) dropwise while maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the reaction to stir at 15-20°C for 1.5-2.5 hours.

-

Heat the reaction mixture to reflux and remove the water generated during the reaction using a water trap.

-

Cool the resulting N-Cbz-L-proline solution to room temperature for use in the next step.

Step 2: Synthesis of Cbz-L-prolinamide [1][3]

-

To the N-Cbz-L-proline solution from Step 1, add thionyl chloride (1.3-1.5 equivalents) dropwise at 10-30°C to form the acid chloride.

-

Heat the mixture to reflux and maintain for 3.5-4.5 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Cool the resulting N-Cbz-L-prolyl chloride solution to 0-10°C.

-

Introduce ammonia gas into the solution while maintaining the temperature at 10-20°C. The reaction is typically complete after 10-12 hours.

-

Evaporate the solvent to dryness.

-

Dissolve the residue in dichloromethane.

-

Cool the solution to 0-5°C and adjust the pH to 12-13 with a 30% sodium hydroxide solution.

-

Separate the aqueous layer. The organic layer containing the product can be further purified by washing with water, drying over anhydrous magnesium sulfate, and crystallization from a solvent such as petroleum ether.

A generalized workflow for this synthesis is depicted below.

Experimental Applications: Prolylcarboxypeptidase (PCP) Inhibition Assay

Cbz-protected proline derivatives are valuable substrates for assaying the activity of prolylcarboxypeptidase (PCP), a serine protease involved in various physiological pathways.[4] An inhibition assay using a Cbz-protected substrate can be employed to screen for potential PCP inhibitors.

Principle

The assay measures the cleavage of a Cbz-protected dipeptide substrate, such as N-benzyloxycarbonyl-L-prolyl-L-alanine (Cbz-Pro-Ala) or N-benzyloxycarbonyl-L-prolyl-L-phenylalanine (Cbz-Pro-Phe), by PCP.[5][6] The rate of product formation (e.g., phenylalanine or alanine) is monitored, and the effect of a potential inhibitor on this rate is determined.

Experimental Protocol

The following is a generalized protocol for a PCP inhibition assay using a Cbz-protected substrate and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Reagent Preparation:

-

Prepare a stock solution of the Cbz-Pro-Phe or Cbz-Pro-Ala substrate in a suitable buffer (e.g., 0.1 M sodium acetate, 10 mM EDTA, pH 5.0).

-

Prepare solutions of the test inhibitor at various concentrations.

-

Prepare a solution of purified PCP enzyme.

-

-

Assay Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the PCP enzyme solution and the test inhibitor solution (or vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period at 37°C.

-

Initiate the enzymatic reaction by adding the Cbz-protected substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).

-

Stop the reaction by adding a stop solution (e.g., 10% perchloric acid and 20% acetonitrile in water).

-

Centrifuge the samples to pellet any precipitated protein.

-

-

Analysis:

-

Analyze the supernatant by RP-HPLC to quantify the amount of cleaved product (e.g., phenylalanine or alanine).

-

Compare the amount of product formed in the presence of the inhibitor to the amount formed in the control reaction to determine the percent inhibition.

-

Calculate the IC50 value for the inhibitor.

-

The workflow for this inhibitor screening assay is illustrated below.

Biological Context: L-Proline Signaling

While Cbz-L-prolinamide is primarily used as a synthetic intermediate, its unprotected counterpart, L-proline, has been shown to exhibit growth factor-like properties and can influence cell fate. For instance, L-proline can drive naive mouse embryonic stem cells towards an early primitive ectoderm-like state. This transition is facilitated by a complex signaling network involving the MAPK, FGFR, PI3K, and mTOR pathways. Understanding these pathways provides a broader biological context for the derivatives of L-proline.

The signaling cascade initiated by L-proline in this context is depicted below.

This technical guide provides a starting point for researchers working with Cbz-L-prolinamide. For further details on specific applications and protocols, consulting the primary literature is recommended.

References

- 1. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 2. CN103360296A - New synthetic method of high-optical activity prolinamide - Google Patents [patents.google.com]

- 3. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]

- 4. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a versatile building block in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action. The content herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the chemical and biological importance of this remarkable heterocyclic system.

The unique three-dimensional architecture and stereochemical complexity of the pyrrolidine ring allow for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[1][3][4] This structural feature, coupled with its favorable physicochemical properties, has led to the development of pyrrolidine-containing drugs across a multitude of therapeutic areas, including oncology, metabolic disorders, infectious diseases, and central nervous system (CNS) ailments.[2][5][6]

Synthesis of the Pyrrolidine Core: A Gateway to Molecular Diversity

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous methodologies available to access a wide range of substituted derivatives. A particularly powerful and widely employed strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][7][8] This reaction allows for the stereoselective formation of highly functionalized pyrrolidines, making it a cornerstone in the synthesis of complex natural products and drug candidates.[7]

Other significant synthetic routes include the functionalization of readily available chiral precursors such as L-proline and its derivatives, which serve as versatile starting materials for the enantioselective synthesis of a multitude of pyrrolidine-based drugs.[1][9] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Below is a generalized workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant anticancer activity, via a 1,3-dipolar cycloaddition reaction.

Diverse Pharmacological Applications of the Pyrrolidine Scaffold

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This has led to their successful application in treating a wide range of diseases.

Anticancer Activity

A significant number of pyrrolidine-containing compounds have been developed as potent anticancer agents.[5][10] These molecules often exert their cytotoxic effects by targeting key components of cancer cell signaling pathways, including kinases and histone deacetylases, or by inducing apoptosis.[11] Prominent examples include spiro[pyrrolidine-3,3'-oxindoles] and pyrrolidine-2,5-diones, which have demonstrated significant inhibitory activity against various cancer cell lines.[5][12]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast) | 4.8 | [10] |

| Spiro[pyrrolidine-3,3'-oxindoles] | HCT116 (Colon) | 3.9 | [10] |

| Pyrrolidine-2,5-dione Hybrids | MCF7 (Breast) | 0.78 ± 0.01 | [13] |

| Pyrrolidine-2,5-dione Hybrids | HT29 (Colon) | 0.92 ± 0.15 | [13] |

| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast) | 1.496 | [12] |

Antidiabetic Activity

Pyrrolidine derivatives have emerged as a crucial class of therapeutics for the management of type 2 diabetes.[14][15] Many of these compounds function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][16][17] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control.[16] Another important mechanism involves the inhibition of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion.[14][15]

| Compound Class | Target Enzyme | IC50 (µg/mL) | Reference |

| Pyrrolidine Derivatives (Compound 3g) | α-amylase | 26.24 | [15] |

| Pyrrolidine Derivatives (Compound 3g) | α-glucosidase | 18.04 | [15] |

| Pyrrolidine-based Pyrazolines (Compound 21) | α-glucosidase | 52.79 ± 6.00 µM | [18] |

| Pyrrolidine-based Chalcones (Compound 3) | α-amylase | 14.61 ± 0.12 µM | [13] |

| Pyrrolidine-based Chalcones (Compound 3) | α-glucosidase | 25.38 ± 2.09 µM | [13] |

Antiviral Activity

The pyrrolidine scaffold is a key structural feature in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[1][9][19] These compounds often act as inhibitors of viral proteases or polymerases, which are essential for viral replication.[9][19] For example, some N-acyl pyrrolidine derivatives have been shown to inhibit the HCV RNA-dependent RNA polymerase, NS5B.[19]

| Compound Class | Virus | Target | Activity | Reference |

| N-acyl Pyrrolidines | HCV | NS5B Polymerase | EC50 = 0.1 - 0.6 µM | [3] |

| Fused Bicyclic Pyrrolidine Derivative (HXL-10) | HCV | Host Functions (Assembly) | Potent Inhibition | [20] |

| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus (HRV) | Viral Protein Expression | Potent Inhibition | [20] |

Antibacterial and Antifungal Activities

Pyrrolidine-containing molecules have also demonstrated significant potential as antimicrobial agents.[6][21][22] Their mechanisms of action can vary, including the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. Both Gram-positive and Gram-negative bacteria, as well as various fungal strains, have shown susceptibility to certain pyrrolidine derivatives.[6][21]

| Compound Class | Microorganism | Activity | Reference |

| Pyrrolidine Derivatives | Vibrio cholerae | Zone of Inhibition: 13.0 - 15.1 mm | [21] |

| Pyrrolidine Derivatives | Proteus mirabilis | Zone of Inhibition: 13.0 - 15.1 mm | [21] |

| Pyrrolidine-2,5-dione Derivatives | Enterococcus faecalis | MIC: 0.25 - 0.5 µM | [12] |

| Pyrrolidine-2,5-dione Derivatives | Candida albicans | MIC: 0.125 - 0.5 µM | [12] |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in a number of drugs that act on the central nervous system.[1] These include anticonvulsants, nootropics (cognitive enhancers), and agents for treating neurodegenerative diseases.[12][19] The ability of the pyrrolidine ring to influence the physicochemical properties of a molecule, such as its ability to cross the blood-brain barrier, is a key factor in its application in CNS drug design.

| Compound Class | Activity | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant (MES test) | 80.38 | [21] |

| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant (6 Hz test) | 108.80 | [21] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrrolidine-containing compounds exert their therapeutic effects is crucial for rational drug design. Below are diagrams illustrating two important signaling pathways targeted by these derivatives.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Pyrrolidine-based DPP-4 inhibitors are a cornerstone of type 2 diabetes therapy.[5][16][17] They function by preventing the degradation of incretin hormones, which play a vital role in glucose homeostasis.

Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway

Some pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting components of the Toll-like Receptor 4 (TLR4) signaling pathway.[23][24][25] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of pro-inflammatory signaling cascades.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are essential.

General Procedure for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition

This protocol outlines a general method for the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with demonstrated anticancer activity.[5][10][26]

-

Reactant Preparation: To a solution of an appropriate isatin derivative (1.0 mmol) and an amino acid (e.g., sarcosine, 1.2 mmol) in a suitable solvent (e.g., methanol or a mixture of THF/water) is added the dipolarophile (e.g., an electron-deficient alkene, 1.1 mmol).[11]

-

Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole].[8]

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[14][27][28][29]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine test compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[29]

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[27][29]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.[14][15]

-

Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the pyrrolidine test compound at various concentrations to the α-glucosidase solution and incubate at 37°C for 10-15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of medicinal chemistry. Its unique combination of three-dimensional complexity, synthetic accessibility, and favorable pharmacological properties has solidified its status as a "privileged" structure in drug discovery. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and antidiabetic to antiviral and antibacterial, highlights the immense potential for the development of novel therapeutics based on this core. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrrolidine scaffold is poised to remain at the forefront of innovation in the quest for new and effective medicines. This guide has provided a comprehensive overview of the critical aspects of pyrrolidine chemistry and biology, offering a valuable resource for researchers dedicated to advancing the frontiers of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Studies on acyl pyrrolidine inhibitors of HCV RNA-dependent RNA polymerase to identify a molecule with replicon antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 26. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. atcc.org [atcc.org]

Introduction to chiral building blocks in organic synthesis

An In-Depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral building blocks are enantiomerically pure or enriched molecules that serve as versatile starting materials in the synthesis of complex, stereochemically defined target molecules.[1] Their application is of paramount importance in modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety.[2][3][4] The vast majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules.[1][5] Consequently, the use of chiral building blocks is essential for the development of single-enantiomer drugs, which have seen a dramatic growth in sales and represent a significant portion of the pharmaceutical market.[4][6][7]

This guide provides a comprehensive overview of the core principles of chiral building blocks, including their types, synthesis, and the analytical techniques used for their characterization.

Types of Chiral Building Blocks

Chiral building blocks are a diverse class of organic compounds, often sourced from the "chiral pool" – readily available, naturally occurring chiral molecules – or synthesized through asymmetric methods.[6][8] Common classes of chiral building blocks include:

-

Amino Acids: Naturally occurring and synthetic amino acids are fundamental chiral building blocks due to their inherent chirality and the presence of multiple functional groups.[9][10] For example, (S)-proline is a widely used organocatalyst for asymmetric aldol reactions.[1][11]

-

Alcohols: Chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1] Asymmetric catalytic hydrogenation of carbonyl compounds is a common method for their preparation.[1]

-

Amines: Chiral amines are important for the synthesis of chiral drugs and can also function as chiral auxiliaries and resolution reagents.[1][12]

-

Hydroxy Acids and Lactones: These compounds are versatile chiral building blocks found in numerous natural products.

-

Terpenes and Alkaloids: These natural products offer a rich source of complex chiral scaffolds for synthetic applications.[8]

Asymmetric Synthesis Strategies Employing Chiral Building Blocks

The primary goal of using chiral building blocks is to achieve high levels of stereocontrol in a chemical synthesis. Several key strategies are employed:

-

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, carbohydrates, and terpenes, as starting materials.[8]

-

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.[10]

-

Asymmetric Catalysis: This is a powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[4][13][14] Prominent examples include:

-

Sharpless Asymmetric Epoxidation: This reaction uses a titanium-tartrate complex to enantioselectively epoxidize allylic alcohols.[2][12][15]

-

Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium-phosphine-diamine complexes for the asymmetric hydrogenation of ketones and imines.[8][16][17]

-

Jacobsen's Asymmetric Epoxidation: This reaction utilizes a chiral manganese-salen catalyst for the enantioselective epoxidation of unfunctionalized olefins.[4][6]

-

Quantitative Data in Asymmetric Synthesis

The success of an asymmetric synthesis is measured by the yield of the desired product and its enantiomeric purity, which is typically expressed as enantiomeric excess (ee).[15] Enantiomeric excess is a measure of the difference between the amount of the major and minor enantiomers in a mixture.[15][18]

The following tables summarize representative quantitative data for several key asymmetric reactions.

Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| Geraniol | (-)-DET, Ti(Oi-Pr)₄, TBHP | 99 | 91 | [15] |

| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT, Ti(Oi-Pr)₄, TBHP | 70 | >95 | [15] |

Proline-Catalyzed Asymmetric Aldol Reactions

| Ketone | Aldehyde | Yield (%) | ee (%) | Reference |

| Acetone | Isovaleraldehyde | 77 | 95 | [1] |

| Cyclohexanone | 4-Nitrobenzaldehyde | 68 | 76 | [13] |

| Acetone | Propionaldehyde | 55 | 93 | [1] |

Noyori Asymmetric Hydrogenation of Imines

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | 92 | 97 | [16] |

| 1-Methyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | >95 | 95 | [16] |

Experimental Protocols

Accurate determination of enantiomeric excess is crucial for evaluating the effectiveness of an asymmetric synthesis.[15] The following are detailed methodologies for key experiments.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[15][16] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are commonly used.[15]

-

Mobile Phase Optimization: Select a suitable mobile phase to achieve baseline separation of the enantiomers. For normal-phase HPLC, a mixture of hexane and isopropanol is common, while for reversed-phase, acetonitrile and water/buffer are often used.[15] The composition is optimized to achieve a resolution factor (Rs) > 1.5.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection and Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Determination of Enantiomeric Excess by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful non-destructive method for determining enantiomeric excess.[15]

Protocol for NMR Analysis using a Chiral Solvating Agent:

-

CSA Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to form diastereomeric complexes with the analyte, resulting in different chemical shifts for the enantiomers.[15]

-

Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

-

Acquisition of Initial Spectrum: Acquire a proton NMR spectrum of the analyte alone.

-

Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.

-

Acquisition of Final Spectrum: Acquire another proton NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two distinct sets of peaks.

-

Quantification: The ratio of the enantiomers is determined by integrating the corresponding resolved signals.[15] The enantiomeric excess is calculated from the integral values.

Determination of Enantiomeric Excess by Polarimetry

Polarimetry is a traditional and rapid method based on the principle that enantiomers rotate plane-polarized light in opposite directions.[11][15]

Protocol for Polarimetry:

-

Preparation of Standard: Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.

-

Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).[15]

-

Measurement of Standard: Measure the optical rotation ([α]pure) of the enantiomerically pure standard.

-

Sample Preparation: Prepare a solution of the sample at the same concentration and in the same solvent as the standard.

-

Measurement of Sample: Measure the optical rotation of the sample ([α]obs).

-

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the formula: ee (%) = ([α]obs / [α]pure) x 100

Visualizations

Logical Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for an asymmetric synthesis project, from the selection of a chiral building block to the final product analysis.

Caption: Workflow of an asymmetric synthesis project.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

This diagram depicts the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.

Caption: Catalytic cycle of Sharpless epoxidation.

Decision Tree for Enantiomeric Excess Determination

This diagram provides a decision-making framework for selecting an appropriate analytical method to determine enantiomeric excess.

Caption: Decision tree for ee% determination method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. odinity.com [odinity.com]

- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Compound: O-DESMETHYL TRAMADOL (CHEMBL1400) - ChEMBL [ebi.ac.uk]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]

- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, marked a pivotal moment in the history of organic synthesis, particularly in the field of peptide chemistry.[1] Its development provided the first reliable method for the controlled, stepwise synthesis of peptides, overcoming the challenge of uncontrolled polymerization.[1] The Cbz group's robustness, ease of introduction, and versatile removal options have solidified its role as a cornerstone in the synthetic chemist's toolbox for over nine decades. This technical guide provides an in-depth analysis of the Cbz protecting group's stability, characteristics, and application, with a focus on quantitative data and detailed experimental protocols.

Core Characteristics of the Cbz Group

The utility of the Cbz group is rooted in a combination of key characteristics that make it a versatile tool for the protection of amines:

-

Robust Stability: Cbz-protected amines exhibit significant stability across a wide range of reaction conditions, including basic and mildly acidic media.[1][2] This stability allows for a broad scope of subsequent chemical transformations without compromising the integrity of the protected amine.

-

Ease of Introduction: The protection of an amine with the Cbz group is typically a high-yielding reaction that proceeds under mild conditions, most commonly through a Schotten-Baumann reaction with benzyl chloroformate (Cbz-Cl).[1][3]

-

Facile and Varied Removal: A key advantage of the Cbz group is the variety of methods available for its removal. The most common and mildest method is catalytic hydrogenolysis.[1][4] However, it can also be cleaved under strong acidic conditions, providing flexibility in synthetic design.[1][2]

-

Orthogonality: The Cbz group is orthogonal to several other widely used amine protecting groups.[3][5] This means that the Cbz group can be selectively removed in the presence of other protecting groups, a critical feature in complex, multi-step syntheses.[4][5]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a critical factor in its practical application. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [6]

| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% |

| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA) | 1-4 hours | 70-90% | Good to Excellent |

| Lewis Acid-Mediated | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% |

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1][7]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid[8]

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[7]

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[7]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[7]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]

-

Work-up: The work-up procedure will vary depending on the properties of the product but typically involves removal of the acid under reduced pressure and subsequent purification.

Visualizing Key Processes

The following diagrams illustrate the core mechanisms and workflows associated with the Cbz protecting group.

References

Proline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational rigidity to peptides and proteins. This inherent structural feature has made proline and its derivatives invaluable scaffolds in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the current landscape and future potential of proline derivatives in drug discovery and development. We delve into their applications across various disease areas, including oncology, infectious diseases, and neurological disorders. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.

Introduction

The distinct cyclic structure of proline introduces a "kink" in polypeptide chains, influencing protein folding and stability.[1] This conformational constraint is a powerful tool for drug designers, enabling the creation of molecules with high affinity and selectivity for their biological targets.[2] Proline analogues have been successfully incorporated into a wide range of pharmaceuticals, with over 15 FDA-approved drugs containing these structures in the last 15 years alone.[2][3] This guide will explore the multifaceted therapeutic applications of these versatile molecules.

Therapeutic Applications in Oncology

The metabolic reprogramming of cancer cells often involves the proline biosynthetic and catabolic pathways, making the enzymes in this cycle attractive targets for therapeutic intervention.[4][5][6]

Inhibition of Proline Dehydrogenase (PRODH)

PRODH, the first enzyme in proline catabolism, is implicated in the metabolic rewiring of cancer cells.[4] Inhibition of PRODH can disrupt cancer cell metabolism and survival. Several proline analogues have been investigated as PRODH inhibitors.[4]

Table 1: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogues [4]

| Compound | Inhibition Constant (Ki) |

| S-(–)-tetrahydro-2-furoic acid (1) | 0.3 mM |

| cyclobutane-1,1-dicarboxylic acid (2) | 1.4 - 6 mM |

| cyclobutanecarboxylic acid (3) | 1.4 - 6 mM |

| cyclopropanecarboxylic acid (4) | 1.4 - 6 mM |

| cyclopentanecarboxylic acid (16) | 1.4 - 6 mM |

| 2-oxobutyric acid (17) | 1.4 - 6 mM |

| (2S)-oxetane-2-carboxylic acid (18) | 1.4 - 6 mM |

| L-lactic acid | ~ 1 mM |

| Acetic acid | ~ 30 mM |

Targeting Pyrroline-5-Carboxylate Reductase (PYCR1)

PYCR1, an enzyme in the proline biosynthesis pathway, is overexpressed in various cancers and is associated with tumor growth and proliferation.[5] Identifying inhibitors of PYCR1 is a promising strategy for cancer therapy.[7]

Table 2: Inhibition of Pyrroline-5-Carboxylate Reductase (PYCR1) by Proline Analogues [8]

| Compound | Inhibition Constant (Ki) |

| N-formyl l-proline (NFLP) | 100 µM |

| l-tetrahydro-2-furoic acid (THFA) | 2 mM |

| cyclopentanecarboxylate (CPC) | Data not specified |

| l-thiazolidine-4-carboxylate (l-T4C) | Data not specified |

| l-thiazolidine-2-carboxylate (l-T2C) | Data not specified |

Proline Metabolism in Cancer

The proline cycle, involving both PRODH and PYCR, plays a crucial role in cancer cell bioenergetics, redox balance, and biosynthesis.[6][9] Targeting this cycle presents a novel therapeutic avenue.

Therapeutic Applications in Infectious Diseases

Proline derivatives have demonstrated significant potential as antiviral and antibacterial agents.

Antiviral Applications

Proline-based compounds have been designed as inhibitors of key viral proteases, which are essential for viral replication.[10] For example, Nirmatrelvir, a proline derivative, is a component of the COVID-19 treatment Paxlovid and acts as a coronavirus main protease inhibitor.[11][12]

A series of proline and pipecolic acid-based molecules have been developed as allosteric inhibitors of the NS2B/NS3 serine proteases from Dengue and Zika viruses.[10]

Table 3: Activity of Proline Derivatives against Dengue Virus (DENV) NS2B/NS3 Protease [10]

| Compound | IC50 (µM) |

| Compound 3 (S-proline derivative with trifluoromethyl group) | 5.0 |

All tested compounds in this series showed no cytotoxicity (CC50 > 100 µM).[10]

Antibacterial Applications

Proline-rich antimicrobial peptides (PrAMPs) and their derivatives are a promising class of antibiotics, particularly against multi-drug resistant pathogens.[13] They often exhibit low cytotoxicity and can have multiple modes of action, including the inhibition of bacterial protein synthesis.[13] Modifications to the proline residues within these peptides can significantly impact their antimicrobial activity.[13][14] Additionally, synthetic proline derivatives, such as isoxazolidinone and 3,4-dehydro-β-proline derivatives, have been explored as antibacterial agents.[15]

Therapeutic Applications in Neurological Disorders

Dysregulated proline metabolism has been implicated in various neurological and psychiatric disorders.[16][17][18]

N-acetyl-proline-glycine-proline (Ac-PGP) and Neuroinflammation

Ac-PGP, a breakdown product of collagen, is a potent neutrophil chemoattractant and is involved in neuroinflammatory responses and neuronal death pathways.[19] It acts as a ligand for the CXCR1/2 chemokine receptors.[19] Elevated levels of Ac-PGP may contribute to the pathology of stroke and other neurological disorders where matrix metalloproteinases (MMPs) are upregulated.[19]

Experimental Protocols

General Protocol for Synthesis of Proline-based NS2B/NS3 Protease Inhibitors[11]

A common synthetic route for the described proline-based inhibitors involves the following key steps:

-

Boc-Protection: Protection of the amine group of the proline nucleus.

-

Ether Cleavage: Simultaneous cleavage of ether functional groups, often under drastic conditions using reagents like boron tribromide (BBr₃), to yield intermediates with free hydroxyl groups.

-

Sulfonylation: Reaction of the deprotected proline intermediate with a suitable sulfonyl chloride, which can be variously substituted on the aromatic ring, to yield the final inhibitor compounds.

PRODH Inhibition Assay[5]

The inhibition of PRODH can be assessed through kinetic analysis. A typical experimental setup involves:

-

Enzyme Source: Purified PRODH enzyme.

-

Substrate: L-proline.

-

Inhibitors: A range of concentrations of the proline analogue to be tested.

-

Detection: The reaction progress is monitored by measuring the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).

-

Data Analysis: Inhibition constants (Ki) are determined by fitting the kinetic data to appropriate models of enzyme inhibition (e.g., competitive inhibition).

PYCR1 Inhibition Assay[9]

The inhibitory activity against PYCR1 can be determined using an enzyme activity assay:

-

Enzyme Source: Purified human PYCR1.

-

Substrates: L-P5C as the variable substrate and a fixed concentration of NADH.

-

Inhibitors: The proline analogues of interest are added at various concentrations.

-

Detection: The rate of NADH oxidation is monitored spectrophotometrically.

-

Data Analysis: Inhibition constants (Ki) are calculated assuming a competitive inhibition mechanism with respect to P5C.

Conclusion and Future Prospects

Proline derivatives represent a remarkably versatile and successful class of molecules in drug discovery.[2][3] Their unique structural properties have been effectively harnessed to create potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of novel proline analogues, including fluoroprolines, α-methylproline, and bicyclic derivatives, holds significant promise for the development of next-generation therapeutics.[2] Future research should focus on expanding the chemical space of proline derivatives, elucidating their mechanisms of action in greater detail, and leveraging computational approaches to guide the design of new drug candidates with improved efficacy and safety profiles.[20] The therapeutic potential of modulating proline metabolism in complex diseases like cancer and neurological disorders is an particularly exciting area for future investigation.

References

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 6. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline Metabolism in Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate from L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-proline. The described two-step synthesis involves the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the carboxylic acid moiety. Detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow are presented to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

L-proline and its derivatives are fundamental scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The rigid pyrrolidine ring of proline provides a unique conformational constraint that is often exploited in the design of enzyme inhibitors and other therapeutic agents. The title compound, this compound (also known as N-benzyloxycarbonyl-L-prolinamide), incorporates both a protected amine and a primary amide, making it a versatile intermediate for further chemical elaboration. This protocol outlines a reliable and scalable laboratory procedure for its preparation from L-proline.

Chemical Reaction Scheme

The overall synthetic transformation is depicted below:

This conversion is achieved in two sequential steps:

-

N-protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.

-

Amidation: The carboxylic acid of the resulting N-Cbz-L-proline is converted to the primary amide. A common method for this transformation involves the formation of an acyl chloride intermediate followed by reaction with ammonia.[1]

Experimental Protocols

Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

Materials:

-

L-proline

-